(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .Scientific Research Applications
Hydrogenation of 3-Hydroxypropanal to 1,3-Propanediol
The compound can serve as a catalyst or precursor in the hydrogenation of 3-hydroxypropanal (3-HPA) to produce 1,3-propanediol (1,3-PDO). This reaction is essential for the industrial synthesis of 1,3-PDO, which finds applications in resins, adhesives, solvents, cosmetics, detergents, biocides, and feedstuffs. Notably, 1,3-PDO is a key raw material for the manufacture of polytrimethylene terephthalate (PTT), a bio-based polymer with excellent properties .
Visible-Light-Induced N-Alkylation of Anilines
The compound can participate in visible-light-induced N-alkylation reactions with anilines. In the presence of NH4Br, this method avoids the use of metals, bases, and ligands. The synthesis of amines through N-alkylation is particularly attractive, and this approach provides a valuable alternative for the preparation of functionalized anilines .
Dendritic Star Polymers via Double Click Reactions
Interestingly, the compound has been involved in the preparation of dendritic star polymers with poly(e-caprolactone) (PCL) on the periphery. These well-defined dendritic star polymers were synthesized via one-pot double click reactions. Such polymers have potential applications in materials science, drug delivery, and nanotechnology .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5Z)-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-5-14(11-26)22-17-15(19(27)24-8-6-7-13(4)18(24)23-17)9-16-20(28)25(10-12(2)3)21(29)30-16/h6-9,12,14,22,26H,5,10-11H2,1-4H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFFNVSSDRWPII-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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